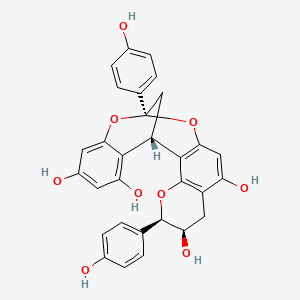
Mahuannin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mahuannin D is a proanthocyanidin isolated form Ephedra sinica. It has a role as a plant metabolite. It is a proanthocyanidin and a hydroxyflavan.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Mahuannin D is classified as a proanthocyanidin, a type of polyphenolic compound known for its antioxidant properties. Proanthocyanidins are recognized for their ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in various diseases including cancer and inflammatory conditions. The specific mechanism by which this compound exerts its effects involves modulation of cellular signaling pathways, particularly those related to inflammation and apoptosis.
Antioxidant Activity
This compound has been shown to possess significant antioxidant properties. Studies indicate that it can effectively reduce oxidative stress markers in vitro and in vivo. For instance, research involving animal models demonstrated that this compound supplementation led to decreased levels of reactive oxygen species (ROS) and improved overall oxidative status in tissues .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in the context of various inflammatory diseases. In a study on ulcerative colitis, this compound exhibited the ability to lower pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10 . This suggests its potential utility in managing inflammatory bowel diseases.
Cancer Research
This compound's role in cancer therapy has been investigated due to its ability to induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by triggering apoptotic pathways, making it a candidate for further research in oncological applications .
Case Study 1: Ulcerative Colitis Model
In a controlled study involving mice with dextran sulfate sodium-induced colitis, this compound was administered at varying doses. The results indicated significant improvements in disease activity index scores and histopathological evaluations, demonstrating its protective effects against colonic inflammation .
Case Study 2: Cancer Cell Line Studies
Research on human cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis through mitochondrial pathways. The study highlighted its potential as an adjunct therapy alongside conventional cancer treatments .
Data Tables
| Application | Effect | Mechanism |
|---|---|---|
| Antioxidant Activity | Reduces oxidative stress | Scavenging free radicals |
| Anti-inflammatory | Decreases pro-inflammatory cytokines | Modulation of signaling pathways |
| Cancer Therapy | Induces apoptosis in cancer cells | Activation of apoptotic pathways |
Propriétés
Formule moléculaire |
C30H24O9 |
|---|---|
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
(1S,5R,6R,13S)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19-tetrol |
InChI |
InChI=1S/C30H24O9/c31-16-5-1-14(2-6-16)28-23(36)11-19-21(34)12-25-27(29(19)37-28)20-13-30(39-25,15-3-7-17(32)8-4-15)38-24-10-18(33)9-22(35)26(20)24/h1-10,12,20,23,28,31-36H,11,13H2/t20-,23+,28+,30-/m0/s1 |
Clé InChI |
BHGCRZWUKWPRDM-JAPFCTHZSA-N |
SMILES isomérique |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@H]4C[C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)C7=CC=C(C=C7)O)O |
SMILES canonique |
C1C(C(OC2=C1C(=CC3=C2C4CC(O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)C7=CC=C(C=C7)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















